(4Z)-2-methyl-4-[(2-nitrophenyl)methylidene]-1,3-oxazol-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4Z)-2-methyl-4-[(2-nitrophenyl)methylidene]-1,3-oxazol-5-one is a synthetic organic compound that belongs to the class of oxazoles This compound is characterized by its unique structure, which includes a nitrophenyl group and a methylidene group attached to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-2-methyl-4-[(2-nitrophenyl)methylidene]-1,3-oxazol-5-one typically involves the condensation of 2-nitrobenzaldehyde with 2-methyl-1,3-oxazol-5-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the condensation process. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.
Chemical Reactions Analysis
Types of Reactions
(4Z)-2-methyl-4-[(2-nitrophenyl)methylidene]-1,3-oxazol-5-one undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(4Z)-2-methyl-4-[(2-nitrophenyl)methylidene]-1,3-oxazol-5-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of (4Z)-2-methyl-4-[(2-nitrophenyl)methylidene]-1,3-oxazol-5-one involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The compound’s ability to undergo various chemical reactions also allows it to form reactive intermediates that can interact with cellular components, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
(4Z)-2-methyl-4-[(2-nitrophenyl)methylidene]-1,3-oxazol-5-one: Unique due to its specific structure and reactivity.
(4Z)-2-methyl-4-[(2-aminophenyl)methylidene]-1,3-oxazol-5-one: Similar structure but with an amino group instead of a nitro group, leading to different reactivity and applications.
(4Z)-2-methyl-4-[(2-hydroxyphenyl)methylidene]-1,3-oxazol-5-one:
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its nitrophenyl group allows for various chemical modifications, making it a versatile compound in synthetic chemistry and drug development.
Properties
Molecular Formula |
C11H8N2O4 |
---|---|
Molecular Weight |
232.19 g/mol |
IUPAC Name |
(4Z)-2-methyl-4-[(2-nitrophenyl)methylidene]-1,3-oxazol-5-one |
InChI |
InChI=1S/C11H8N2O4/c1-7-12-9(11(14)17-7)6-8-4-2-3-5-10(8)13(15)16/h2-6H,1H3/b9-6- |
InChI Key |
KBBINJZIGXCCNW-TWGQIWQCSA-N |
Isomeric SMILES |
CC1=N/C(=C\C2=CC=CC=C2[N+](=O)[O-])/C(=O)O1 |
Canonical SMILES |
CC1=NC(=CC2=CC=CC=C2[N+](=O)[O-])C(=O)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.